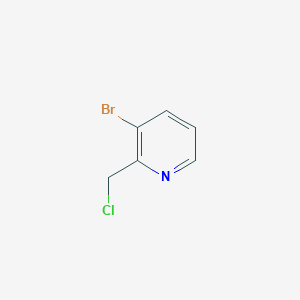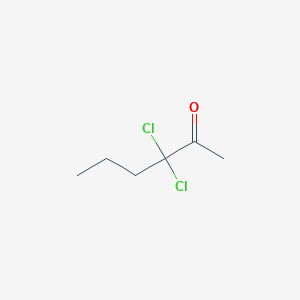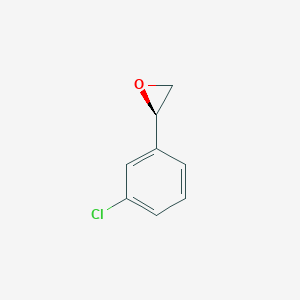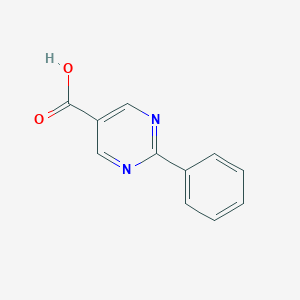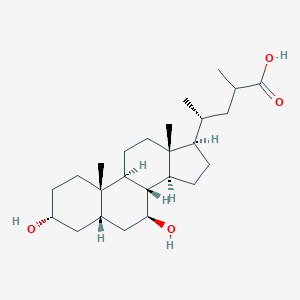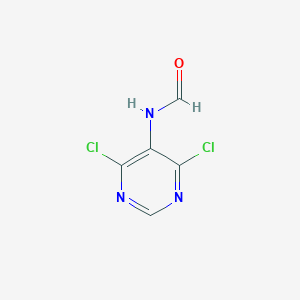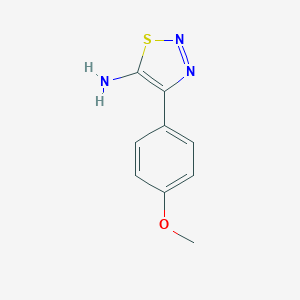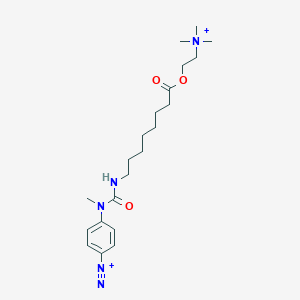
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea, commonly known as MDPAC, is a chemical compound that has been widely used in scientific research. This compound is a diazonium salt that has been used for the synthesis of various organic compounds. MDPAC has also been used in the development of new drugs and has shown potential in various biochemical and physiological applications.
Mécanisme D'action
The mechanism of action of MDPAC is not fully understood, but it is believed to act as a DNA alkylating agent, which can lead to the inhibition of DNA replication and cell division. MDPAC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
MDPAC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
MDPAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases. However, MDPAC has some limitations, including its toxicity and potential for side effects. It is important to use caution when handling MDPAC and to follow proper safety protocols.
Orientations Futures
There are several future directions for the use of MDPAC in scientific research. It has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of MDPAC and to develop more effective and targeted therapies. Additionally, MDPAC could be used in the synthesis of new organic compounds with potential applications in various fields, including medicine and materials science.
In conclusion, MDPAC is a chemical compound that has been widely used in scientific research for the synthesis of various organic compounds, the development of new drugs, and in various biochemical and physiological applications. It has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of MDPAC and to develop more effective and targeted therapies.
Méthodes De Synthèse
The synthesis of MDPAC involves the reaction of N-methyl-4-aminobenzenediazonium tetrafluoroborate with 8-octanoic acid, 2-(trimethylammonium)ethyl ester, and urea. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
MDPAC has been extensively used in scientific research for the development of new drugs and in various biochemical and physiological applications. It has been used in the synthesis of various organic compounds, including substituted benzenes, pyridines, and quinolines. MDPAC has also been used in the development of new antitumor agents and has shown potential as a therapeutic agent for the treatment of cancer.
Propriétés
Numéro CAS |
123252-23-3 |
|---|---|
Nom du produit |
(N'-Methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea |
Formule moléculaire |
C21H35N5O3+2 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
2-[8-[[(4-diazoniophenyl)-methylcarbamoyl]amino]octanoyloxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C21H34N5O3/c1-25(19-13-11-18(24-22)12-14-19)21(28)23-15-9-7-5-6-8-10-20(27)29-17-16-26(2,3)4/h11-14H,5-10,15-17H2,1-4H3/q+1/p+1 |
Clé InChI |
PUSMFBXLQGMPJR-UHFFFAOYSA-O |
SMILES |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCCCC(=O)OCC[N+](C)(C)C |
SMILES canonique |
CN(C1=CC=C(C=C1)[N+]#N)C(=O)NCCCCCCCC(=O)OCC[N+](C)(C)C |
Autres numéros CAS |
123252-23-3 |
Synonymes |
(N'-methyl-N'-4-diazonium phenyl)(N-8-octanoic acid, 2-(trimethylammonium)ethyl ester)urea AC7 bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



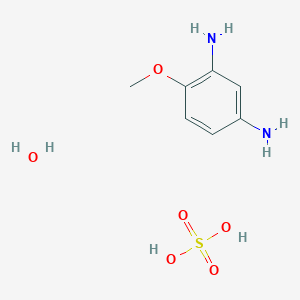
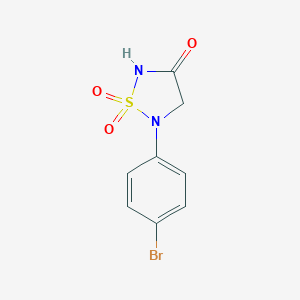
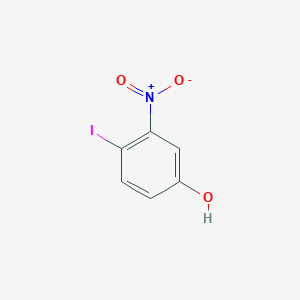
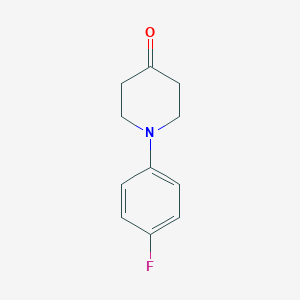
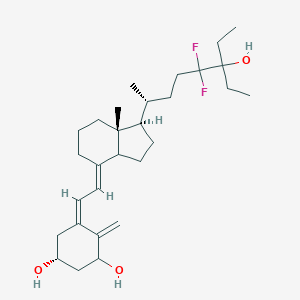
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
